3-(2-methoxybenzyl)-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(2-methoxybenzyl)-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C26H22N4O3S and its molecular weight is 470.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(2-methoxybenzyl)-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one represents a novel class of quinazoline derivatives that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant data and case studies.
Chemical Structure
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Quinazolinone core : Known for various biological activities including anticancer and antimicrobial effects.
- Oxadiazole moiety : Often associated with enhanced pharmacological properties.
- Methoxybenzyl and p-tolyl substituents : These groups may influence the compound's interaction with biological targets.
Anticancer Activity
Quinazoline derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated IC50 values indicating potent antiproliferative effects:
Compound | Cell Line | IC50 (μM) |
---|---|---|
A3 | PC3 | 10 |
A2 | MCF-7 | 10 |
A6 | HT-29 | 12 |
These values suggest that modifications in the quinazoline structure can lead to enhanced cytotoxicity against prostate (PC3), breast (MCF-7), and colorectal (HT-29) cancer cells .
Antimicrobial Activity
The antimicrobial efficacy of quinazoline derivatives has been explored against a range of bacterial strains. The following table summarizes the antimicrobial activities of some related compounds:
Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
---|---|---|---|
13 | Staphylococcus aureus | 9 | 65 |
15 | Escherichia coli | 15 | 75 |
14a | Candida albicans | 11 | 70 |
These results indicate that certain derivatives exhibit moderate to significant activity against both Gram-positive and Gram-negative bacteria, with some compounds outperforming standard antibiotics like ampicillin .
Anti-inflammatory Activity
The anti-inflammatory potential of quinazoline derivatives can also be significant. Compounds have been evaluated for their ability to reduce inflammation in vitro. For example, certain derivatives showed notable reductions in inflammatory markers when tested on RAW264.7 macrophage cells, demonstrating their potential as therapeutic agents in inflammatory diseases .
Case Studies
- Cytotoxicity Testing : In a study evaluating the cytotoxic effects of various quinazoline derivatives, it was found that specific structural modifications led to enhanced activity against cancer cell lines. The study highlighted the importance of substituent position and electronic effects on biological activity .
- Antimicrobial Efficacy : Another research focused on synthesizing quinazoline-based compounds and testing them against resistant bacterial strains. Results indicated that certain modifications resulted in compounds with broad-spectrum antimicrobial activity .
Eigenschaften
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3S/c1-17-11-13-18(14-12-17)24-28-23(33-29-24)16-34-26-27-21-9-5-4-8-20(21)25(31)30(26)15-19-7-3-6-10-22(19)32-2/h3-14H,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNKPDJNWKKLJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.